TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE
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Overview
Description
TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE typically involves the reaction of 2-(Phenylethylamino)ethanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high yields and purity of the product. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-phenyl)-ethyl carbamic acid tert-butyl ester
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-phenylethylamino)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3,(H,17,18) |
InChI Key |
ZIFGFSHURYGRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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